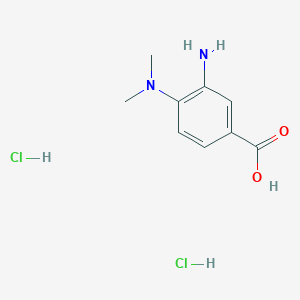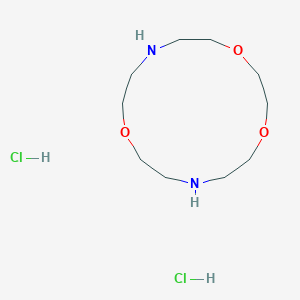
1,4,10-Trioxa-7,13-diazacyclopentadecane;dihydrochloride
Descripción general
Descripción
1,4,10-Trioxa-7,13-diazacyclopentadecane;dihydrochloride is a useful research compound. Its molecular formula is C10H24Cl2N2O3 and its molecular weight is 291.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4,10-Trioxa-7,13-diazacyclopentadecane;dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4,10-Trioxa-7,13-diazacyclopentadecane;dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemosensors for Heavy Metal Ions : This compound, along with its derivatives, has been used in the development of new fluorescent chemosensors for heavy metal ions like Cu(II), Zn(II), Cd(II), Hg(II), and Pb(II) (Aragoni et al., 2007).
Crystal and Molecular Structure Analysis : Research has been conducted on the crystal and molecular structure of this compound, particularly in its complex with copper (II) dihydrate, providing insights into its structural properties (Urbańczyk-Lipkowska et al., 1989).
Study of Complex Formation : Studies have examined the complex formation of this compound with various elements like yttrium, demonstrating its potential in creating specific molecular complexes (Hall et al., 1993).
Thermodynamic Studies : The compound has been used in thermodynamic studies, particularly focusing on its complexation processes with ions like Cd2+ in various solvents (Nasiri & Rounaghi, 2015).
Studies on pH-metric and NMR Complexation : Research has involved the use of pH-metric and NMR techniques to study the complexation of this compound with metals like Zn2+, Cd2+, and Pb2+ (Peters et al., 2000).
Preparation of Bicyclic Crown Ethers : This compound has been utilized in the preparation of bicyclic crown ethers, showing high extraction abilities for various metal cations (Kumagai & Akabori, 1989).
Adsorption Studies : Research includes the study of the adsorption of this compound on surfaces like Cu(111) in aqueous solutions, using techniques like scanning tunneling microscopy (Wang et al., 2001).
Thermodynamic Complexation with Rare Earth Metals : Studies have also been conducted on the enthalpy changes during the complexation of rare earth metals like Ce3+, Eu3+, and Er3+ with this compound (Manchanda et al., 1995).
Propiedades
IUPAC Name |
1,4,10-trioxa-7,13-diazacyclopentadecane;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O3.2ClH/c1-5-13-6-2-12-4-8-15-10-9-14-7-3-11-1;;/h11-12H,1-10H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRNAMSXDGEDCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCNCCOCCOCCN1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,10-Trioxa-7,13-diazacyclopentadecane;dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



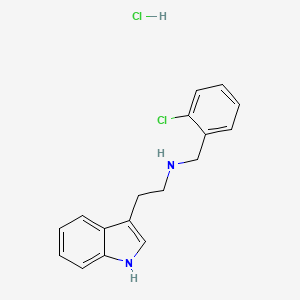
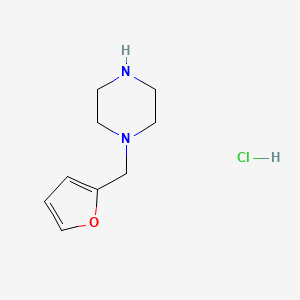
![2-chloro-N-[2-(cycloheptylamino)ethyl]benzamide;oxalic acid](/img/structure/B8087751.png)
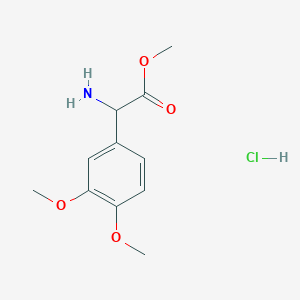
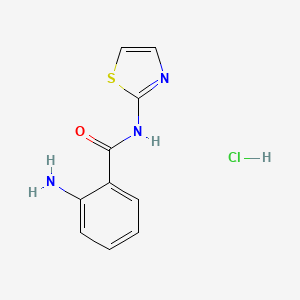
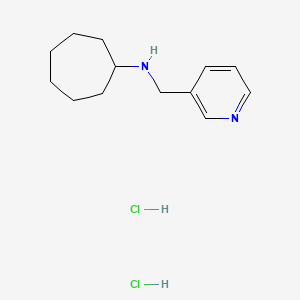
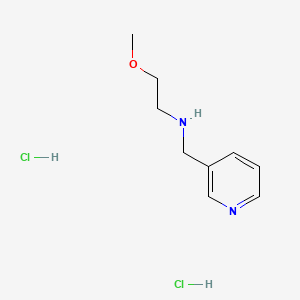
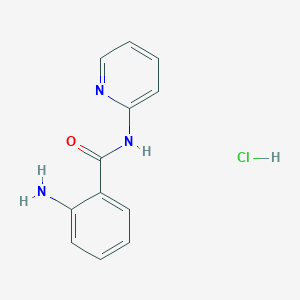
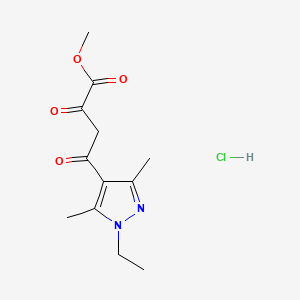
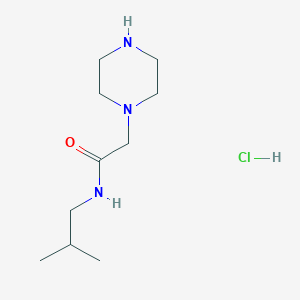

![(12E)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde;hydrochloride](/img/structure/B8087824.png)

